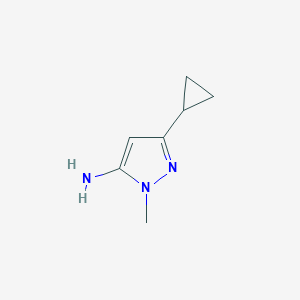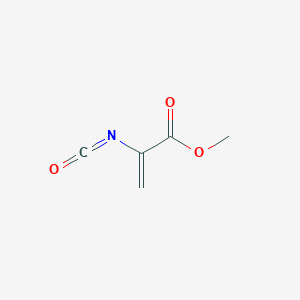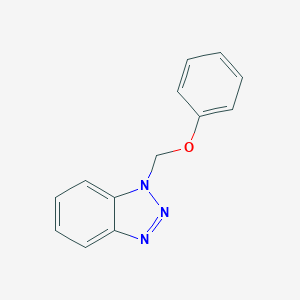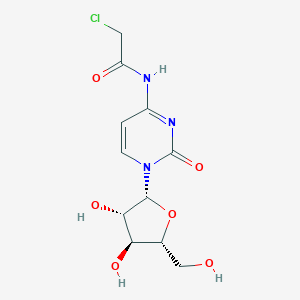
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that belongs to the class of triazoles. It has been studied extensively in scientific research for its potential applications in various fields. In
Mécanisme D'action
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole exerts its effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and seizures.
Effets Biochimiques Et Physiologiques
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to reduce inflammation, pain, and anxiety. It has also been shown to improve cognitive function and memory. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biochemical and physiological effects that make it useful for studying various disease states and physiological processes. However, there are also some limitations to using 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole in lab experiments. For example, it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its interactions with the GABA-A receptor. Another area of research could focus on investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its potential applications in agriculture, particularly as a pesticide.
Méthodes De Synthèse
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride. The purity and yield of 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be improved by using column chromatography.
Applications De Recherche Scientifique
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide. In material science, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been studied for its potential applications in the development of organic electronics and optoelectronics.
Propriétés
Numéro CAS |
111396-65-7 |
|---|---|
Nom du produit |
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
Formule moléculaire |
C10H10FN3O |
Poids moléculaire |
207.2 g/mol |
Nom IUPAC |
3-ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clé InChI |
CXCZHQDAKIKLFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
SMILES canonique |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
Synonymes |
1H-1,2,4-Triazole,3-ethoxy-5-(4-fluorophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)


